
(Z)-4-(3-(5-(2-fluorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamido)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a thiazolidine derivative, which is a class of compounds that contain a five-membered C3NS ring. The compound also contains a 2-fluorobenzylidene moiety and a benzoic acid moiety. Thiazolidine derivatives have been studied for their potential biological activities, including antimicrobial, antiviral, and anticancer effects .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a suitable 2-fluorobenzylidene derivative with a 4-oxo-2-thioxothiazolidin-3-yl)propanamido derivative. The exact conditions would depend on the specific reactivity of these starting materials .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a thiazolidine ring, a fluorobenzylidene moiety, and a benzoic acid moiety. The exact three-dimensional structure would depend on the specific stereochemistry at the thiazolidine ring .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-withdrawing fluorine atom on the benzylidene ring, as well as the electron-donating amide group on the thiazolidine ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its specific functional groups. For example, the presence of the benzoic acid moiety would likely make the compound acidic, while the fluorobenzylidene moiety could potentially enhance its lipophilicity .科学的研究の応用
Anticancer Applications
- The compound has been evaluated for its anticancer potential, revealing that derivatives of the thiazolidinone class, including those with a benzothiazole moiety, exhibit significant antitumor activity against various human cancer cell lines such as hepatocellular carcinoma (HEPG2), breast adenocarcinoma (MCF7), and colon carcinoma (HCT 116) with IC50 values less than 10 µg/ml (Refaat, 2010).
- Further studies highlight the synthesis of thiazolidinone derivatives showing considerable antimicrobial and anticancer activities, emphasizing the structure-activity relationship and the importance of specific molecular features for these biological effects (Deep et al., 2016).
Antimicrobial Applications
- A series of derivatives have been synthesized and assessed for antimicrobial activity, demonstrating good to moderate activity against tested bacterial strains. Such findings indicate the compound's potential as a basis for developing new antimicrobial agents (PansareDattatraya & Devan, 2015).
Chemical Properties and Interactions
- Research on the chemical structure and interactions of similar thioxothiazolidin-4-ones reveals insights into hydrogen-bonded dimers and the effects of substituents on the molecule's properties, which could be crucial for understanding its pharmacological potential (Delgado et al., 2006).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-[3-[(5Z)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoylamino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN2O4S2/c21-15-4-2-1-3-13(15)11-16-18(25)23(20(28)29-16)10-9-17(24)22-14-7-5-12(6-8-14)19(26)27/h1-8,11H,9-10H2,(H,22,24)(H,26,27)/b16-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGRDTGCDVBRYIG-WJDWOHSUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)NC3=CC=C(C=C3)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C\2/C(=O)N(C(=S)S2)CCC(=O)NC3=CC=C(C=C3)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-ethylsulfanyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B2753055.png)

![3-[4-(Morpholine-4-carbonyl)phenyl]-2-phenacylsulfanylquinazolin-4-one](/img/structure/B2753059.png)
![N-(5-chloro-2-methoxyphenyl)-2-[(3-cyano-6-methylpyridin-2-yl)sulfanyl]acetamide](/img/structure/B2753060.png)
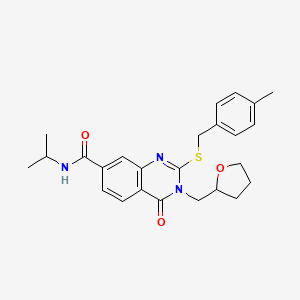
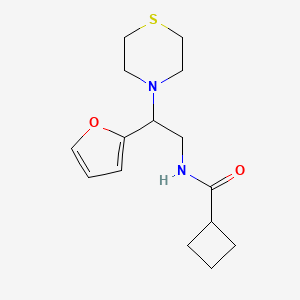

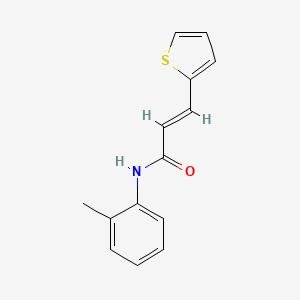
![(4-{3-[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazol-5-yl}phenyl)dimethylamine](/img/structure/B2753070.png)
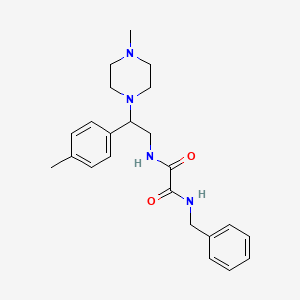
![3-ethyl-6-methyl-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2753072.png)
![2-((3-benzyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2753073.png)
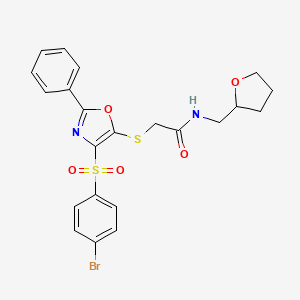
![2-(4-fluorophenyl)-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]acetamide](/img/structure/B2753075.png)